(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine
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Overview
Description
{2,2-Difluorospiro[2.2]pentan-1-yl}methanamine is a fluorinated organic compound characterized by a spirocyclic structure. This compound is notable for its unique chemical properties, which make it a valuable subject of study in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2,2-difluorospiro[2.2]pentan-1-yl}methanamine typically involves the reaction of spirocyclic precursors with fluorinating agents. One common method includes the use of difluorocarbene intermediates, which react with spirocyclic alkenes to form the desired fluorinated spirocyclic structure. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of {2,2-difluorospiro[2.2]pentan-1-yl}methanamine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Types of Reactions:
Oxidation: {2,2-Difluorospiro[2.2]pentan-1-yl}methanamine can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild to moderate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Chemistry: In organic chemistry, {2,2-difluorospiro[2.2]pentan-1-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making {2,2-difluorospiro[2.2]pentan-1-yl}methanamine a promising scaffold for drug development.
Industry: In the materials science industry, the compound is explored for its potential use in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the spirocyclic structure and fluorine atoms.
Mechanism of Action
The mechanism of action of {2,2-difluorospiro[2.2]pentan-1-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
{2,2-Difluorospiro[2.2]pentan-1-yl}methanol: A related compound with a hydroxyl group instead of an amine group.
{2,2-Difluorospiro[2.2]pentan-1-yl}methanesulfonyl chloride: Another derivative with a sulfonyl chloride functional group.
Uniqueness: {2,2-Difluorospiro[2.2]pentan-1-yl}methanamine stands out due to its amine functional group, which imparts unique reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of amine-containing compounds and pharmaceuticals.
Properties
Molecular Formula |
C6H9F2N |
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Molecular Weight |
133.14 g/mol |
IUPAC Name |
(2,2-difluorospiro[2.2]pentan-1-yl)methanamine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4(3-9)5(6)1-2-5/h4H,1-3,9H2 |
InChI Key |
DYRUXJMNGZTDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(C2(F)F)CN |
Origin of Product |
United States |
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